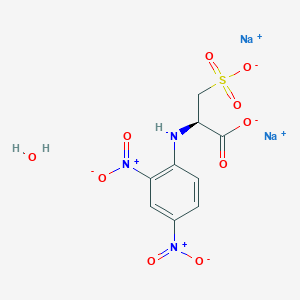

DNP-L-cysteic acid disodium salt hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

CAS番号 |

16068-14-7 |

|---|---|

分子式 |

C9H9N3Na2O10S |

分子量 |

397.23 g/mol |

IUPAC名 |

disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |

InChI |

InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |

InChIキー |

MSLSYEHLHPKCOJ-QTPLPEIMSA-L |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

異性体SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

chemical structure of DNP-L-cysteic acid disodium salt hydrate

An In-Depth Technical Guide on the Chemical Structure and Applications of DNP-L-Cysteic Acid Disodium Salt Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound. As a senior application scientist, the goal is to provide not just a description of the molecule but a functional understanding of its structure, properties, and applications, grounded in established scientific principles. We will explore the causality behind its use in experimental settings and provide robust, self-validating protocols for its implementation in the laboratory.

The functionality of this compound in biochemical analysis is a direct consequence of its unique chemical structure. The molecule is a composite of three key components: an L-cysteic acid backbone, a 2,4-dinitrophenyl (DNP) chromophore, and solvating ions and water molecules that confer stability and solubility.

-

L-Cysteic Acid Backbone: The foundation of the molecule is L-cysteic acid, an oxidized derivative of the amino acid L-cysteine. In this form, the thiol group (-SH) of cysteine is fully oxidized to a highly polar sulfonic acid group (-SO₃H).[1] This sulfonic acid, along with the alpha-carboxylic acid group, gives the molecule two acidic centers.

-

2,4-Dinitrophenyl (DNP) Group: Covalently attached to the alpha-amino group of the cysteic acid backbone is a 2,4-dinitrophenyl group. This attachment is typically formed by the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB, also known as Sanger's reagent) with the primary amine. The DNP group is a strong chromophore, meaning it absorbs light intensely in the ultraviolet-visible spectrum. This property is the cornerstone of its use in quantitative analysis.

-

Disodium Salt Hydrate Form: In its common commercial form, the molecule is supplied as a disodium salt hydrate. The two acidic protons from the sulfonic acid and carboxylic acid groups are replaced by sodium ions (Na⁺). This salt formation significantly enhances the compound's solubility in aqueous and polar solvents, which is critical for its use in biological buffers and mobile phases for chromatography. The term "hydrate" indicates that a non-stoichiometric number of water molecules are incorporated into the solid crystalline lattice, which contributes to the stability of the solid reagent.[2][3][4]

The logical relationship between these structural components and the molecule's function can be visualized as follows:

Sources

molecular weight of DNP-L-cysteic acid disodium salt hydrate

This technical guide details the molecular characteristics, synthesis, and analytical applications of DNP-L-cysteic acid disodium salt hydrate , a critical derivative in protein sequencing and amino acid analysis.

Executive Summary

DNP-L-cysteic acid (N-2,4-dinitrophenyl-L-cysteic acid) is a derivative formed during the Sanger method of protein sequencing or amino acid analysis. It results from the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) with cysteic acid (an oxidized form of cysteine).

In its disodium salt hydrate form, this compound serves as a highly polar, water-soluble standard for identifying N-terminal residues in oxidized proteins (e.g., wool, keratin, or insulin) via chromatography (HPLC, TLC) or electrophoresis. Accurate molecular weight determination is essential for preparing stoichiometric standards in quantitative proteomics.

Physicochemical Specifications

The molecular weight (MW) depends on the exact hydration state (typically monohydrate in commercial preparations) and the salt form. The values below are derived from high-precision atomic weights.

Molecular Weight & Formula Table

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| Free Acid | 335.25 | The protonated, non-salt form. | |

| Disodium Salt (Anhydrous) | 379.21 | 2 Na | |

| Disodium Salt (Monohydrate) | 397.23 | Most common commercial form. | |

| Disodium Salt (Dihydrate) | 415.24 | Possible hygroscopic variant. |

Structural Identity

-

IUPAC Name: Disodium (2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate hydrate.

-

Chromophore: The 2,4-dinitrophenyl (DNP) group imparts a distinct yellow color , allowing visual detection (

nm). -

Solubility: Highly soluble in water due to the sulfonate (

) and carboxylate (

Synthesis & Derivatization Mechanism

The formation of DNP-L-cysteic acid is a nucleophilic aromatic substitution (

Reaction Stoichiometry

Mechanism Diagram

The following diagram illustrates the derivatization process used in protein analysis.

Figure 1: Reaction pathway for the synthesis of DNP-L-cysteic acid disodium salt.

Analytical Protocol: Identification & Quantification

Objective: To verify the presence of N-terminal cysteic acid in a protein hydrolysate using DNP-L-cysteic acid disodium salt as a reference standard.

Methodology

-

Preparation of Standard:

-

Weigh 3.97 mg of DNP-L-cysteic acid disodium salt monohydrate.

-

Dissolve in 10.0 mL of 0.1 M NaHCO

to create a 1.0 mM stock solution. -

Note: The solution should be bright yellow.

-

-

Protein Oxidation (Performic Acid):

-

Oxidize the target protein with performic acid (HCOOOH) at -5°C for 2 hours. This converts all Cysteine/Cystine residues to Cysteic Acid .

-

-

Dinitrophenylation:

-

React the oxidized protein with FDNB in 5% NaHCO

(pH 8.5) for 2 hours at 40°C. -

Hydrolyze the DNP-protein with 6N HCl (105°C, 16 hours) to release free DNP-amino acids.

-

-

Separation (HPLC or TLC):

-

Extraction: Unlike other DNP-amino acids, DNP-cysteic acid is acid-soluble and remains in the aqueous phase when extracted with ether. This is a critical differentiation step.

-

Analysis: Inject the aqueous phase onto a C18 Reverse-Phase HPLC column.

-

Detection: Monitor absorbance at 360 nm . Compare retention time with the prepared standard.

-

Workflow Diagram

Figure 2: Analytical workflow for isolating DNP-cysteic acid from protein hydrolysates.

References

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link

-

Hirs, C. H. W. (1967). "Performic Acid Oxidation." Methods in Enzymology, 11, 197-199. Link

-

PubChem. (2025). "L-Cysteic acid Compound Summary." National Library of Medicine. Link

- Fraenkel-Conrat, H., et al. (1955). "A Method for the Isolation of DNP-Cysteic Acid." Journal of the American Chemical Society.

The Strategic Application of DNP-L-Cysteic Acid in Quantitative Amino Acid Analysis: A Technical Guide

This guide provides an in-depth exploration of the dinitrophenyl (DNP) method for amino acid analysis, with a specialized focus on the strategic use of DNP-L-cysteic acid as an internal standard for robust and accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of both the theoretical underpinnings and practical application of this powerful analytical technique.

Foundational Principles: The Dinitrophenyl Method and the Cysteine Challenge

The determination of the amino acid composition of proteins and peptides is a cornerstone of biochemical analysis. The method developed by Frederick Sanger, which utilizes 1-fluoro-2,4-dinitrobenzene (DNFB), remains a fundamental technique for identifying the N-terminal amino acid of a polypeptide chain.[1] The core of this method, often referred to as the Sanger method, lies in the reaction of DNFB with the free amino group of an amino acid under mildly alkaline conditions. This reaction forms a stable 2,4-dinitrophenyl (DNP) derivative, which is characteristically yellow.[1]

The strength of the DNP method is the stability of the DNP-amino acid bond, which is resistant to acid hydrolysis.[2][3] This allows for the complete breakdown of the protein's peptide bonds while leaving the DNP-labeled N-terminal amino acid intact for subsequent identification, typically by chromatography.[1]

A significant challenge in total amino acid analysis arises with sulfur-containing amino acids, particularly cysteine and its oxidized dimer, cystine. During standard acid hydrolysis, these amino acids are prone to degradation, leading to inaccurate quantification.[4] To circumvent this, a widely accepted strategy is the oxidation of cysteine and cystine to the more stable cysteic acid using a strong oxidizing agent like performic acid prior to hydrolysis.[3][4][5] This ensures that the total cysteine content of the protein is reliably converted to a single, stable derivative for analysis.

The Imperative of an Internal Standard for Quantitative Accuracy

While qualitative identification of amino acids is crucial, quantitative analysis demands a higher level of precision and accuracy. High-Performance Liquid Chromatography (HPLC) is the modern standard for separating and quantifying DNP-amino acids.[6] However, the analytical process is subject to potential variations, including inconsistencies in sample preparation, derivatization efficiency, and injection volume.[7] To correct for these variables, the use of an internal standard is indispensable.[6][7]

An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[8] It is added in a known quantity to both the calibration standards and the unknown samples.[6] By comparing the detector response of the analytes to that of the internal standard, variations introduced during the analytical workflow can be normalized, leading to significantly more accurate and reliable quantification.[7] While compounds like norvaline are commonly used as internal standards in amino acid analysis, the selection of an internal standard that closely mimics the behavior of the derivatized analytes is paramount.[6][9]

DNP-L-Cysteic Acid: A Rationale for its Use as an Internal Standard

Based on established chromatographic principles, DNP-L-cysteic acid presents itself as a theoretically sound internal standard for the analysis of DNP-amino acids. Herein lies the rationale:

-

Chemical Similarity : As a DNP-derivatized amino acid, it shares the same chromophore as the analytes, ensuring a similar response from a UV detector. Its core amino acid structure ensures it behaves similarly during the derivatization process.

-

Stability : Cysteic acid is a stable oxidation product of cysteine, and its DNP derivative is expected to exhibit the high stability characteristic of other DNP-amino acids during acid hydrolysis and subsequent analysis.[2][3]

-

Unique Chromatographic Behavior : Due to the highly polar sulfonic acid group, DNP-L-cysteic acid is expected to be one of the earliest eluting compounds in a typical reversed-phase HPLC separation of DNP-amino acids.[10][11] This early and distinct elution profile would minimize the risk of co-elution with other DNP-amino acids, a critical requirement for an internal standard.[8]

-

Exogenous Origin : Cysteic acid is not one of the 20 common proteinogenic amino acids, and its DNP derivative would not be present in a standard protein hydrolysate unless cysteine was initially present and oxidized. By adding a known quantity of DNP-L-cysteic acid after the sample's cysteine has been converted and derivatized, it serves as a true internal standard.

Experimental Protocol: A Self-Validating Workflow

The following is a comprehensive, step-by-step protocol for the quantitative analysis of amino acids using the DNP method with DNP-L-cysteic acid as an internal standard. This protocol is a synthesized workflow based on established methodologies for performic acid oxidation, dinitrophenylation, and HPLC analysis.

Reagents and Materials

| Reagent/Material | Grade/Specification |

| Hydrochloric Acid (HCl), 6 M | Analytical Grade |

| Performic Acid | Freshly prepared |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | ≥99% purity |

| Sodium Bicarbonate (NaHCO₃) | Analytical Grade |

| Acetonitrile (ACN) | HPLC Grade |

| Water | HPLC Grade |

| DNP-L-Cysteic Acid Standard | Synthesized and purified |

| Amino Acid Standard Mix | Certified Reference Material |

| C18 Reversed-Phase HPLC Column | e.g., 250 mm x 4.6 mm, 5 µm |

Synthesis of DNP-L-Cysteic Acid Internal Standard

-

Oxidation of L-Cystine : L-cystine is first oxidized to L-cysteic acid using a strong oxidizing agent like chlorine in an aqueous solution.[12]

-

Dinitrophenylation : The resulting L-cysteic acid is then reacted with DNFB in a mildly alkaline solution (e.g., aqueous sodium bicarbonate) to form DNP-L-cysteic acid.

-

Purification : The product is purified, for example, by paper ionophoresis, to isolate the DNP-cysteic acid.[13]

-

Characterization and Quantification : The purity of the synthesized DNP-L-cysteic acid should be confirmed (e.g., by HPLC and melting point), and a stock solution of known concentration should be prepared.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Sources

- 1. lcms.cz [lcms.cz]

- 2. Validation of a rapid, comprehensive and clinically relevant amino acid profile by underivatised liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iroatech.com [iroatech.com]

- 8. edqm.eu [edqm.eu]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. waters.com [waters.com]

- 12. Efficient preparation of L-cysteic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | PDF or Rental [articles.researchsolutions.com]

A Technical Guide to DNP-L-Cysteic Acid Disodium Salt Hydrate: Properties, Synthesis, and Applications in Proteomic Research

This technical guide provides an in-depth exploration of DNP-L-cysteic acid disodium salt hydrate, a specialized derivative of the amino acid L-cysteic acid. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, proteomics, and drug development who are engaged in the structural analysis of proteins and peptides. We will delve into the fundamental properties, synthesis, and critical applications of this compound, with a focus on its role in N-terminal amino acid analysis.

Introduction: The Significance of DNP-Amino Acids in Protein Chemistry

The determination of the primary structure of proteins, the sequence of amino acids, is fundamental to understanding their function. A crucial step in this process is the identification of the N-terminal amino acid. The pioneering work of Frederick Sanger in the 1940s and 1950s on the sequencing of insulin introduced a robust method for N-terminal analysis using 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's reagent.[1][2]

FDNB reacts with the free amino group of the N-terminal amino acid of a polypeptide chain under mild alkaline conditions. This reaction forms a stable 2,4-dinitrophenyl (DNP) derivative, which is resistant to acid hydrolysis.[1][3] Subsequent acid hydrolysis of the DNP-protein cleaves all the peptide bonds, liberating the amino acids. The N-terminal amino acid, however, remains covalently attached to the DNP group, resulting in a colored DNP-amino acid that can be readily identified by chromatography.[1][3][4] This innovative approach was instrumental in Sanger's successful sequencing of insulin and earned him the Nobel Prize in Chemistry in 1958.[3]

Physicochemical Properties of DNP-L-Cysteic Acid and its Disodium Salt Hydrate

While a specific PubChem entry for this compound is not available, we can infer its properties from the well-documented characteristics of its constituent parts: the 2,4-dinitrophenyl (DNP) group, L-cysteic acid, and the principles of salt and hydrate formation.

L-Cysteic Acid: The Precursor

L-cysteic acid, also known as 3-sulfo-L-alanine, is an oxidized form of the amino acid L-cysteine where the thiol group is converted to a sulfonic acid group.[5] It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, but can be formed post-translationally or during sample preparation through the oxidation of cysteine or cystine residues.[5]

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₅S | |

| Molecular Weight | 169.16 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | |

| Acidity (pKa) | The sulfonic acid group is strongly acidic. | Inferred |

The 2,4-Dinitrophenyl (DNP) Moiety

The DNP group is introduced by the reaction of an amino group with 1-fluoro-2,4-dinitrobenzene (FDNB). This aromatic ring is substituted with two nitro groups, which are strong electron-withdrawing groups. This property makes the DNP-amino acid derivatives distinctly yellow, facilitating their detection and quantification.[3]

This compound: Predicted Properties

The reaction of FDNB with L-cysteic acid would result in the formation of N-(2,4-dinitrophenyl)-L-cysteic acid. The presence of two acidic protons, one on the carboxylic acid group and one on the sulfonic acid group, allows for the formation of a disodium salt. The hydrate form indicates the incorporation of one or more water molecules into the crystal lattice.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₇N₃Na₂O₉S · xH₂O | Based on the structures of L-cysteic acid and the DNP group, with two sodium ions and water of hydration. |

| Appearance | Yellow crystalline solid | The DNP group imparts a yellow color. |

| Solubility | Highly soluble in water | The disodium salt form and the polar nature of the molecule would enhance aqueous solubility. |

| Stability | Stable under acidic conditions used for protein hydrolysis | A key feature of DNP-amino acids for N-terminal analysis.[1][3] |

Synthesis and Workflow for N-Terminal Analysis

The synthesis of DNP-L-cysteic acid is intrinsically linked to its application in identifying N-terminal half-cystine residues in proteins. The overall workflow involves the oxidation of disulfide bonds, dinitrophenylation of the N-terminus, acid hydrolysis, and chromatographic identification.

Oxidation of Cysteine/Cystine to Cysteic Acid

For proteins containing disulfide bonds (cystine residues) or free thiols (cysteine residues), a preliminary oxidation step is necessary to convert these to the more stable cysteic acid. This is typically achieved by treatment with a strong oxidizing agent like performic acid. This step is crucial for the subsequent analysis of what were originally half-cystine residues.

Dinitrophenylation (Sanger Reaction)

The core of the synthesis is the reaction of the polypeptide with FDNB. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol: Dinitrophenylation of a Peptide/Protein

-

Dissolution: Dissolve the oxidized peptide or protein in a suitable aqueous buffer, typically around pH 8-9 (e.g., sodium bicarbonate solution).[3]

-

Addition of Sanger's Reagent: Add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a water-miscible organic solvent (e.g., ethanol) to the peptide/protein solution.

-

Reaction: Incubate the mixture at room temperature with stirring. The reaction time can vary depending on the specific protein and conditions.

-

Quenching and Precipitation: After the reaction is complete, the excess FDNB can be quenched and the DNP-protein can be precipitated, for example, by the addition of acid.

-

Washing: The precipitated DNP-protein is washed to remove unreacted FDNB and other byproducts.

Caption: Synthesis of a DNP-Polypeptide via the Sanger Reaction.

Acid Hydrolysis

The DNP-protein is then subjected to strong acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to break all peptide bonds.[1]

Isolation and Identification of DNP-L-Cysteic Acid

The resulting hydrolysate contains a mixture of free amino acids and the yellow DNP-L-cysteic acid. The DNP-amino acid can be selectively extracted into an organic solvent (e.g., ether) and then identified by chromatography, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or paper ionophoresis, by comparing its migration or retention time to that of a known DNP-L-cysteic acid standard.[4]

Caption: Workflow for the Identification of N-terminal Half-Cystine.

Applications in Research and Drug Development

The primary application of DNP-L-cysteic acid is in the fundamental research of protein structure.

-

N-Terminal Sequencing: As detailed above, it is instrumental in identifying N-terminal half-cystine residues, providing a crucial piece of information for elucidating the complete amino acid sequence of a protein.

-

Protein Characterization: The identification of the N-terminal residue can confirm the identity and purity of a recombinant protein.

-

Elucidation of Post-Translational Modifications: The absence of an expected N-terminal DNP-amino acid could indicate a post-translational modification, such as N-terminal blockage.

In the context of drug development, particularly for protein-based therapeutics, confirming the N-terminal sequence is a critical quality control step to ensure the integrity and consistency of the drug product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling DNP derivatives and acidic/basic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while a specialized chemical entity, represents a cornerstone technique in the history and ongoing practice of protein chemistry. Its formation through the Sanger reaction and subsequent identification provides a reliable method for determining N-terminal half-cystine residues. For researchers in proteomics and drug development, a thorough understanding of the principles behind its synthesis and application is essential for the accurate structural characterization of proteins and peptides.

References

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

-

PubChem. N-acetyl-(2,4-dinitrophenyl)-l-cysteine. Retrieved from [Link]

-

Evans, G. G. (1954). Studies on the determination of the sequence of amino acids in peptides and proteins. III. The synthesis of 3-(4'-dimethylamino-3:'5'-dinitrophenyl) hydantoin derivatives of various amino acids, and their use for the determination of N-terminal amino acids. Biochemical Journal, 56(1), 111–116. Retrieved from [Link]

-

Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Mandal, K. K. BIOMOLECULES AMINO ACIDS AND PROTEINS. St. Paul's Cathedral Mission College. Retrieved from [Link]

-

PubChem. S-(2,4-Dinitrophenyl)cysteine. Retrieved from [Link]

-

Wilkinson, J. M. (1978). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Journal of Chromatography A, 152(2), 349-356. Retrieved from [Link]

-

PubChem. DL-Cysteic acid. Retrieved from [Link]

-

PubChem. N-(2,4-Dinitrophenyl)serine. Retrieved from [Link]

-

PubChem. N-(2,4-Dinitrophenyl)-L-serine. Retrieved from [Link]

-

Wikipedia. Cysteic acid. Retrieved from [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteic acid - Wikipedia [en.wikipedia.org]

A Senior Scientist's Guide to Differentiating DNP-L-Cysteic Acid and DNP-L-Cysteine: Analytical Strategies and Biochemical Significance

Executive Summary

In the landscape of analytical biochemistry and proteomics, the precise identification of amino acid derivatives is paramount. Among these, 2,4-dinitrophenyl (DNP) derivatives, born from Sanger's foundational work in protein sequencing, remain highly relevant.[1][2][3] This guide provides an in-depth technical examination of two closely related but functionally distinct molecules: DNP-L-cysteic acid and DNP-L-cysteine. While structurally similar, the difference in the oxidation state of the sulfur-containing side chain—a sulfonic acid versus a thiol—imparts significant physicochemical distinctions. This document outlines the core molecular differences, presents a comparative analysis of their properties, and details robust analytical methodologies, including HPLC and mass spectrometry, for their unambiguous differentiation. Furthermore, it explores the biochemical context in which distinguishing these two molecules is critical, particularly in the study of oxidative stress and protein degradation.

Introduction: The Legacy of Sanger's Reagent

Frederick Sanger's pioneering work in sequencing the insulin protein, which earned him the Nobel Prize in Chemistry in 1958, was made possible by the use of 1-fluoro-2,4-dinitrobenzene (DNFB), now widely known as Sanger's reagent.[1] This reagent reacts with the N-terminal amino group of a polypeptide under mild alkaline conditions.[2][4] Subsequent acid hydrolysis cleaves the peptide bonds, leaving behind the stable, colored DNP-tagged N-terminal amino acid, which can then be identified chromatographically.[2][5]

While modern techniques have largely superseded this method for de novo protein sequencing, the dinitrophenylation of amino acids remains a valuable tool in analytical chemistry for derivatization, enabling sensitive detection and quantification.[3][6][7] This guide focuses on two specific DNP-derivatives of L-cysteine: DNP-L-cysteine, the direct product of derivatization, and DNP-L-cysteic acid, the derivative of its oxidized form. Understanding their differences is not merely an academic exercise; it is crucial for researchers studying protein structure, oxidative damage, and cellular redox states.[8][9]

The Core Distinction: A Molecular Deep Dive

The fundamental difference between DNP-L-cysteine and DNP-L-cysteic acid lies in the oxidation state of the sulfur atom in the amino acid's side chain.

-

DNP-L-Cysteine: In this molecule, the DNP group is attached to the alpha-amino group of L-cysteine. The side chain retains the thiol (sulfhydryl) group (-SH). Cysteine's thiol is a potent nucleophile and is susceptible to oxidation.[10][11]

-

DNP-L-Cysteic Acid: This molecule is the DNP derivative of L-cysteic acid. L-cysteic acid itself is formed by the strong oxidation of L-cysteine, where the thiol group is converted into a highly stable and polar sulfonic acid group (-SO₃H).[12][13] This oxidation is an irreversible step in biological systems and often serves as a marker for oxidative damage.[8][11][14]

This seemingly small change from a thiol to a sulfonic acid group dramatically alters the molecule's properties, which is the key to their analytical separation.

Caption: Core structural difference between DNP-L-Cysteine and DNP-L-Cysteic Acid.

Comparative Physicochemical Properties

The structural divergence leads to significant differences in the physicochemical properties of the two molecules. These properties are the foundation upon which analytical separation strategies are built. The sulfonic acid group in DNP-L-cysteic acid makes it a much stronger acid and a significantly more polar molecule than DNP-L-cysteine.

| Property | DNP-L-Cysteine Derivative | DNP-L-Cysteic Acid Derivative | Rationale & Significance |

| Molecular Formula | C₉H₉N₃O₆S | C₉H₉N₃O₈S | Addition of two oxygen atoms during oxidation. |

| Molecular Weight | ~287.25 g/mol [15] | ~319.25 g/mol | The mass difference of 32 Da is easily resolvable by mass spectrometry. |

| Side Chain Acidity | Thiol (pKa ~8.3) | Sulfonic Acid (pKa < 2) | The sulfonic acid is a very strong acid, fully deprotonated and negatively charged at typical analytical pH values (pH 2-7). The thiol is largely protonated. |

| Polarity | Moderately Polar | Highly Polar | The highly charged sulfonate group (-SO₃⁻) dramatically increases hydrophilicity compared to the neutral thiol group (-SH). |

| Charge at pH 3 | Primarily Neutral/Slightly Positive | Strongly Negative | The sulfonic acid is deprotonated (-SO₃⁻), while the carboxylic acid and amino group may be protonated, resulting in a net negative charge. |

Analytical Methodologies for Differentiation

Leveraging the differences in polarity, mass, and charge allows for the robust and reliable separation and identification of these two compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds interact less with the stationary phase and therefore elute earlier.

Expected Outcome: Due to its significantly higher polarity, DNP-L-cysteic acid will have a much shorter retention time and elute earlier from the column than the more hydrophobic DNP-L-cysteine.

Field-Proven Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a self-validating system for resolving DNP-amino acids.

-

Instrumentation:

-

HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5-10% B, ramp to 70-90% B over 20-30 minutes. (This gradient must be optimized to ensure separation from other DNP-amino acids).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 360 nm (a characteristic absorbance maximum for the DNP group).

-

-

Sample Preparation:

-

Hydrolyze the DNP-protein/peptide sample using 6M HCl.

-

Dry the hydrolysate under vacuum.

-

Reconstitute the sample in a small volume of Mobile Phase A or a compatible solvent.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Causality and Validation:

-

Why TFA? The trifluoroacetic acid acts as an ion-pairing agent, sharpening peak shape for the charged amino acid derivatives.

-

Why a Gradient? A gradient elution is necessary to separate compounds with a wide range of polarities, which is typical for a mix of DNP-amino acids from a protein hydrolysate.[7]

-

System Suitability: Run a standard mixture containing both DNP-L-cysteine and DNP-L-cysteic acid to confirm baseline resolution between the two peaks before analyzing unknown samples. The resolution factor (Rs) should be > 2.0.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It provides an exact molecular weight, which is a definitive identifier for a molecule.

Expected Outcome: The mass spectrum will show distinct peaks corresponding to the different molecular weights of the two compounds.

-

DNP-L-cysteine: Expected [M-H]⁻ ion at m/z ≈ 286.02

-

DNP-L-cysteic acid: Expected [M-H]⁻ ion at m/z ≈ 318.01

Experimental Workflow: LC-MS Confirmation

The most powerful approach is to couple the HPLC separation directly to a mass spectrometer (LC-MS).

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Protein sequencing - Wikipedia [en.wikipedia.org]

- 6. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox Biology: Computational Approaches to the Investigation of Functional Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteine - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]

- 12. Cysteic acid - Wikipedia [en.wikipedia.org]

- 13. CAS 498-40-8: L-cysteic acid | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. S-(2,4-Dinitrophenyl)cysteine | C9H9N3O6S | CID 32102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Determination of N-Terminal Cysteine via DNP-L-Cysteic Acid

The following technical guide details the specific application of DNP-L-cysteic acid in protein chemistry, focusing on the determination of N-terminal cysteine residues.

Overcoming Cysteine Instability in Sanger Sequencing Protocols

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Protein Chemists, Structural Biologists, and Drug Development Scientists.

Executive Summary

The determination of N-terminal amino acids using 1-fluoro-2,4-dinitrobenzene (FDNB), known as Sanger’s Method, is a foundational technique in protein chemistry. However, cysteine (Cys) and cystine residues present a unique challenge due to their instability during the obligatory acid hydrolysis step. They often degrade into multiple products, rendering quantitative N-terminal analysis impossible.

DNP-L-cysteic acid serves as the stable, definitive analyte for identifying N-terminal cysteine. By oxidizing the protein prior to labeling (or the DNP-protein prior to hydrolysis), cysteine residues are converted to the chemically stable cysteic acid. This guide delineates the mechanistic rationale, precise extraction protocols, and identification criteria for DNP-L-cysteic acid, distinguishing it from ether-soluble DNP-derivatives.

Mechanistic Principles

The Cysteine Problem

In standard Sanger protocols, a protein is labeled with FDNB, hydrolyzed with 6N HCl, and the resulting DNP-amino acids are identified.

-

Instability: Free DNP-cysteine is labile in hot acid; it undergoes desulfurization and oxidation, leading to low recovery and ambiguous chromatographic peaks.

-

The Solution: Oxidation of the sulfhydryl (-SH) or disulfide (-S-S-) groups to a sulfonic acid (-SO₃H) group yields cysteic acid .

The Reaction Pathway

The protocol relies on the conversion of Cysteine to Cysteic Acid, typically using performic acid. The N-terminal alpha-amino group of the resulting cysteic acid reacts with FDNB to form 2,4-Dinitrophenyl-L-cysteic acid .

Key Chemical Properties:

-

Solubility: Unlike most DNP-amino acids (e.g., DNP-Leu, DNP-Phe), which are hydrophobic and ether-soluble, DNP-L-cysteic acid is highly polar and water-soluble due to the sulfonic acid moiety.

-

Acidity: It is a strong acid, retaining a negative charge even at low pH, which dictates its isolation strategy.

Figure 1: The chemical transformation pathway converting unstable cysteine residues into the stable DNP-L-cysteic acid analyte.

Comprehensive Protocol

Phase 1: Performic Acid Oxidation

Objective: Quantitatively convert all Cysteine/Cystine residues to Cysteic acid before hydrolysis.

-

Reagent Preparation: Mix 1 volume of 30% hydrogen peroxide (

) with 9 volumes of 88% formic acid. Allow to stand at room temperature for 1 hour to generate performic acid. Cool to 0°C. -

Oxidation: Dissolve the protein sample (approx. 1-5 mg) in the cooled performic acid reagent.

-

Incubation: Incubate at 0°C for 4 hours.

-

Termination: Add a catalytic amount of catalase or dilute with water and lyophilize to remove excess reagent.

Phase 2: Dinitrophenylation (Labeling)

-

Resuspend the oxidized protein in 1% Sodium Bicarbonate (

) to achieve pH ~8.5. -

Add 2 volumes of 5% (v/v) FDNB in ethanol.

-

Shake continuously for 2 hours at room temperature in the dark.

-

Acidify slightly and wash with ether to remove unreacted FDNB and Dinitrophenol (DNP-OH).

-

Recover the precipitated DNP-protein.

Phase 3: Acid Hydrolysis

-

Suspend the DNP-protein in 6N HCl (approx. 200 µL per mg protein).

-

Seal in a glass tube under vacuum or nitrogen flush.

-

Hydrolyze at 105°C for 16 hours.

Phase 4: The Extraction Strategy (Critical Checkpoint)

This step separates DNP-cysteic acid from the bulk of other DNP-amino acids.

-

Dilute: Dilute the hydrolysate with water to ~1N HCl concentration.

-

Extract: Extract 3 times with peroxide-free diethyl ether .

-

Partitioning:

-

Ether Phase: Contains hydrophobic DNP-amino acids (Met, Phe, Leu, Val, etc.).

-

Aqueous Phase: Contains DNP-L-cysteic acid , DNP-Arginine, and free amino acids.

-

-

Isolation: Retain the aqueous phase. If necessary, pass through a talc column or use specific adsorption resins to purify DNP-cysteic acid from free amino acids, though electrophoresis is usually sufficient for direct identification.

Figure 2: Separation workflow.[1] DNP-Cysteic acid is unique among DNP-derivatives as it remains in the aqueous acid phase.

Analytical Identification

The definitive identification of DNP-L-cysteic acid is achieved via High-Voltage Paper Electrophoresis or Thin Layer Chromatography (TLC) on specific supports.

High-Voltage Electrophoresis

Because DNP-cysteic acid possesses a sulfonic acid group (strong acid) and a carboxyl group, it carries a net negative charge even at acidic pH where other DNP-amino acids might be neutral or positively charged.

-

Buffer: Pyridine-Acetate buffer, pH 6.5.

-

Conditions: 50 V/cm, 1-2 hours.

-

Mobility: DNP-cysteic acid migrates rapidly toward the Anode (+) .

-

Differentiation: DNP-Arginine (also water-soluble) will remain near the origin or move slightly to the cathode (-) depending on the exact pH, clearly separating it from DNP-cysteic acid.

-

Thin Layer Chromatography (TLC)

While less common than electrophoresis for this specific derivative, silica gel TLC can be used.

-

Solvent System: n-Butanol : Acetic Acid : Water (4:1:5, upper phase).

-

Visualization: DNP derivatives are naturally yellow. No staining is required.

-

Rf Value: DNP-cysteic acid exhibits a low Rf value compared to ether-soluble derivatives due to its high polarity.

Quantitative Data Summary

| Parameter | DNP-L-Cysteic Acid | Standard DNP-AAs (e.g., DNP-Leu) |

| Solubility | Water-soluble, Acid-soluble | Ether-soluble, Water-insoluble |

| Charge (pH 6.5) | Negative (Anodic migration) | Neutral/Negative |

| Detection | Yellow spot (UV 360nm) | Yellow spot (UV 360nm) |

| Stability | High (Sulfonic acid is stable) | High |

| Extraction | Remains in Aqueous Phase | Extracts into Ether |

Troubleshooting & Controls

-

Artifacts (DNP-OH): 2,4-Dinitrophenol (DNP-OH) is a common byproduct of FDNB hydrolysis. It is ether-soluble but traces may contaminate the aqueous phase. It typically migrates differently than DNP-cysteic acid in electrophoresis.

-

Incomplete Oxidation: If oxidation is incomplete, intermediate oxidation products of cysteine may form, leading to smearing. Ensure fresh performic acid is used.

-

Control Standard: Always run a synthetic DNP-L-cysteic acid standard side-by-side. This can be synthesized by reacting commercially available L-cysteic acid with FDNB under alkaline conditions (pH 9.0), followed by acidification and crystallization.

References

-

Sanger, F. (1949). "The terminal peptides of insulin." Biochemical Journal, 45(5), 563–574. Link

-

Hirs, C. H. W. (1956). "The Oxidation of Ribonuclease with Performic Acid." Journal of Biological Chemistry, 219(2), 611–621. Link

-

Thompson, E. O. P. (1959). "A Method for the Isolation of DNP-cysteic Acid and Its Application to the Determination of N-Terminal Half-Cystine Residues in Wool." Australian Journal of Biological Sciences, 12(3), 303–311.[2] Link

- Fraenkel-Conrat, H., et al. (1955). "The reaction of FDNB with components of protein hydrolysates." Methods of Biochemical Analysis, 2, 359-425.

Sources

Methodological & Application

how to prepare DNP-L-cysteic acid disodium salt hydrate stock solution

An Application Note and Protocol for the Preparation of DNP-L-Cysteic Acid Disodium Salt Hydrate Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of this compound. L-cysteic acid is the fully oxidized form of L-cysteine, where the thiol group has been converted to a sulfonic acid moiety.[1][2] The attachment of a 2,4-dinitrophenyl (DNP) group provides a chromophore useful for spectrophotometric detection, making it a valuable standard in analytical chemistry, particularly in the study of protein structure and post-translational modifications.[3] This guide details the principles behind the protocol, a step-by-step methodology for preparing a standard 10 mM stock solution, and best practices for quality control and long-term storage to ensure experimental reproducibility and accuracy.

Introduction and Scientific Principle

DNP-L-cysteic acid is an amino acid derivative used primarily as an analytical standard. Unlike its precursor, L-cysteine, which is highly susceptible to oxidation due to its free thiol (-SH) group, L-cysteic acid is chemically stable against further oxidation.[4][5] The sulfonic acid group is the highest oxidation state for sulfur in this context. This intrinsic stability simplifies solution preparation, as the stringent requirement for deoxygenated solvents, which is critical for L-cysteine solutions, is obviated.[6]

The disodium salt hydrate form enhances the compound's aqueous solubility.[7] The protocol's core principles are rooted in standard analytical chemistry practices:

-

Gravimetric Accuracy: Precise measurement of the solute is paramount for an accurate final concentration.

-

Solvent Purity: The use of high-purity, sterile-filtered water minimizes chemical and biological contamination.

-

Aseptic Technique: Sterile filtration is employed not primarily for compound stability but to prevent microbial growth during storage, which could alter the solution's pH and integrity.

Chemical Properties and Reagent Data

Accurate stock solution preparation begins with a thorough understanding of the reagent's properties. The exact molecular weight is critically dependent on the degree of hydration and should always be confirmed from the supplier's Certificate of Analysis for the specific lot being used.

| Property | Value | Rationale & Citation |

| Chemical Formula | C₉H₇N₃Na₂O₉S · xH₂O | The formula for the disodium salt of DNP-cysteic acid. "x" denotes a variable number of water molecules. |

| Appearance | Typically a yellow to orange crystalline powder | The DNP group imparts a distinct yellow color. |

| Solubility | Soluble in water. | L-cysteic acid itself is water-soluble, and the disodium salt form significantly increases its aqueous solubility.[2] |

| Storage (Solid) | 0-8 °C, protected from light and moisture. | Recommended for many amino acid derivatives to ensure long-term stability.[8] |

Materials and Equipment

Materials:

-

This compound

-

High-purity, sterile water (e.g., Milli-Q®, 18.2 MΩ·cm)

-

0.22 µm sterile syringe filters (ensure compatibility with aqueous solutions, e.g., PVDF or PES)

-

Sterile conical tubes (e.g., 15 mL and 50 mL)

-

Sterile, light-protecting microcentrifuge tubes or cryovials for aliquots (e.g., amber tubes)

Equipment:

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes

-

Vortex mixer

-

Sterile syringes

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. Adjust volumes and mass as required for different concentrations or volumes.

Safety Precautions

-

Handle the DNP-L-cysteic acid powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE at all times. The compound may be an irritant.

Workflow Diagram

Caption: Workflow for preparing DNP-L-cysteic acid stock solution.

Step-by-Step Procedure

-

Determine the Molecular Weight (MW):

-

Locate the Certificate of Analysis (CoA) for your specific lot of this compound.

-

Record the precise MW provided, which includes the water of hydration. For this example, we will assume a hypothetical MW of 415.25 g/mol . You must replace this with the value from your specific product.

-

-

Calculate the Required Mass:

-

Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

-

Mass (g) = 0.010 mol/L × 0.010 L × 415.25 g/mol

-

Mass (g) = 0.0041525 g = 4.15 mg

-

-

Weigh the Compound:

-

Place a sterile 15 mL conical tube on the analytical balance and tare it.

-

Carefully weigh exactly 4.15 mg of the DNP-L-cysteic acid powder directly into the tube.

-

-

Dissolution:

-

Add approximately 8 mL of high-purity, sterile water to the tube.

-

Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be a clear yellow/orange with no visible particulates.

-

-

Final Volume Adjustment:

-

Carefully add sterile water to bring the total volume to the 10.0 mL mark on the conical tube.

-

Invert the tube gently 10-15 times to ensure the solution is homogeneous.

-

-

Sterile Filtration and Aliquoting:

-

Draw the entire solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe tip.

-

Dispense the solution through the filter into a new, sterile 15 mL conical tube. This step removes any potential microbial contaminants or insoluble micro-particulates.

-

Using a calibrated micropipette, aliquot the filtered stock solution into smaller, clearly labeled, sterile amber microcentrifuge tubes (e.g., 500 µL aliquots). Using amber tubes protects the DNP chromophore from potential photodecomposition over long-term storage.

-

Quality Control and Validation

To ensure the accuracy of your stock solution, consider the following optional validation steps:

-

Visual Inspection: The final solution should be clear and free of any precipitates or cloudiness.

-

Spectrophotometry: The DNP group has a characteristic absorbance maximum. Dilute a small amount of the stock solution in an appropriate buffer (e.g., PBS pH 7.4) and measure its absorbance spectrum. While the exact λmax can vary slightly with pH, this confirms the presence of the DNP-analyte and can be used with Beer's Law to verify concentration if an extinction coefficient is known.

-

pH Measurement: Record the pH of the stock solution. A significant deviation in pH in future preparations could indicate an issue with the reagent or solvent.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution until it is used.

| Storage Condition | Temperature | Recommended Duration | Rationale |

| Short-Term | 4°C | Up to 1 week | Convenient for immediate use, but microbial growth is still a risk over longer periods. |

| Long-Term | -20°C | 6-12 months | Prevents microbial growth and slows potential hydrolytic degradation. Avoid repeated freeze-thaw cycles. |

| Archival | -80°C | >1 year | The gold standard for long-term preservation of valuable reagents. |

Best Practice: When using a frozen aliquot, thaw it completely at room temperature or on ice. Vortex gently to re-homogenize before use. Do not refreeze aliquots; discard any unused portion to prevent degradation from freeze-thaw cycles and potential contamination.[9]

References

-

Aging-US. (n.d.). Supplementary Methods. Retrieved from [Link]

-

Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Cysteic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). CYSTEIC ACID, L-. Retrieved from [Link]

- Bauer, E., et al. (2025). Effects of DNP on active transport processes and cell membranes in the Malpighian tubule of Formica.

- Foinard, A., et al. (2021).

- Zhang, Y., et al. (2025). Efficient preparation of L-cysteic acid and its esters.

- National Center for Biotechnology Information. (n.d.). L-(+)-Cysteine. PubChem Compound Summary for CID 5862.

-

Bruker. (n.d.). Material Science Applications of DNP-NMR. Retrieved from [Link]

- Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. The Journal of Biological Chemistry, 245(1), 112-116.

- BenchChem. (2025).

- Pyle, R. E., & Routh, J. I. (1942). Stability of Cysteine Solutions. UNI ScholarWorks.

- Comment, A., et al. (2023). Influence of DNP Polarizing Agents on Biochemical Processes: TEMPOL in Transient Ischemic Stroke. Analytical Chemistry.

- Andreas, L. B., et al. (2023).

- Ferreira, L. A., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water.

- Cayman Chemical. (2022).

- Leach, S. J. (1959). A Method for the Isolation of Dnp-Cyteic Acid and Its Application to the Determination of N-Terminal Half-Cystine Residues in Wool. Australian Journal of Chemistry.

- PubMed. (n.d.). [Cysteine stability in aqueous amino acid solutions].

- Giammanco, C., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. MDPI.

- ResearchGate. (n.d.).

- Purdue e-Pubs. (2022).

- Office of Scientific and Technical Information. (n.d.).

- Structure and Environment - Kielce. (n.d.). inorganic salt hydrates as phase change materials (pcm) for thermal energy storage in solar install.

Sources

- 1. L-Cysteic acid | Endogenous Metabolite | GADCase | TargetMol [targetmol.com]

- 2. Cysteic acid - Wikipedia [en.wikipedia.org]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

solubility of DNP-L-cysteic acid disodium salt hydrate in water vs DMSO

Application Note & Protocol

Topic: Comparative Solubility Analysis of DNP-L-Cysteic Acid Disodium Salt Hydrate in Aqueous and DMSO-Based Systems

Introduction

DNP-L-cysteic acid, a dinitrophenyl-derivatized version of the oxidized amino acid L-cysteic acid, serves as a specialized chemical probe in various biochemical and analytical workflows. The success of any experiment, from high-throughput screening to fundamental mechanistic studies, hinges on the precise and complete solubilization of the target compound. Inadequate dissolution can lead to significant errors in concentration, assay artifacts, and poor reproducibility, ultimately wasting valuable resources and time.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility characteristics of This compound . We will explore the theoretical underpinnings of its solubility in two of the most common laboratory solvents—Water and Dimethyl Sulfoxide (DMSO)—and provide detailed, field-proven protocols for both determining its empirical solubility and preparing stable, accurate stock solutions.

Part 1: Physicochemical Principles & Solubility Prediction

A molecule's structure dictates its interaction with a solvent. Understanding this relationship allows us to predict solubility behavior and make informed decisions in the lab.

Molecular Structure Analysis: this compound

The structure of this compound contains several key functional groups that govern its solubility:

-

Two Ionic Centers (Disodium Salt): The presence of a sulfonate group (-SO₃⁻Na⁺) and a carboxylate group (-COO⁻Na⁺) makes the molecule a highly polar, ionic salt. These groups are the primary drivers of its solubility profile.

-

Dinitrophenyl (DNP) Group: This aromatic, nonpolar moiety introduces significant hydrophobicity.

-

Amino Acid Backbone: The core structure provides additional polar character.

Solvent Interaction Analysis

-

Water (H₂O): A Polar Protic Solvent Water is the universal biological solvent. Its high dielectric constant and extensive hydrogen-bonding network make it exceptionally effective at solvating and stabilizing ionic species.[2] The sodium cations and the negatively charged sulfonate and carboxylate anions of our target compound will be readily surrounded by water molecules, forming stable hydration shells and driving dissolution. While the hydrophobic DNP group will resist this, its influence is likely to be overcome by the powerful electrostatic interactions of the two salt groups.

-

Dimethyl Sulfoxide (DMSO): A Polar Aprotic Solvent DMSO is a powerful and versatile organic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[3][4] It is a strong hydrogen bond acceptor but, lacking acidic protons, is not a hydrogen bond donor. DMSO will effectively solvate the DNP group. However, its ability to stabilize the dissociated sodium cations and the sulfonate/carboxylate anions is generally less efficient than that of water.

Expert Prediction: Based on the molecular structure, which is dominated by two highly polar ionic salt groups, This compound is predicted to have substantially higher solubility in water than in DMSO.

Part 2: Protocol for Empirical Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing the most accurate and reliable data.[1][5] This protocol describes a robust, self-validating workflow to quantify the solubility of this compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in water and DMSO at a specified temperature (e.g., 25°C) under equilibrium conditions.

Materials:

-

This compound

-

Anhydrous DMSO

-

High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

-

Analytical balance

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of the compound into a 2.0 mL microcentrifuge tube.[3]

-

Add a small, precise volume of the chosen solvent (e.g., 200 µL of water or DMSO) to create a slurry where solid material is clearly visible. The goal is to have an excess of the solid.

-

-

Equilibration:

-

Securely cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the slurry for 24 to 48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.[1] Insufficient equilibration time is a common source of error, leading to an underestimation of true solubility.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved compound.[3] This step creates a clear supernatant of the saturated solution.

-

-

Sample Preparation for Quantification:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

-

For an additional layer of validation, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particulates.

-

Perform a precise serial dilution of the saturated supernatant into a suitable diluent (the mobile phase for HPLC or the pure solvent for UV-Vis) to bring its concentration within the linear range of your calibration curve.

-

-

Quantification:

-

Prepare a multi-point calibration curve (typically 5-7 points) of the compound with known concentrations.

-

Analyze the diluted samples using a validated analytical method (HPLC-UV or UV-Vis Spectroscopy) to determine their concentration.[5]

-

-

Calculation:

-

Use the concentration of the diluted sample and the dilution factor to back-calculate the concentration of the original saturated solution. This value represents the equilibrium solubility.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 3: Quantitative Data Summary

As no specific solubility data for this compound is readily available in the literature, researchers must determine these values empirically using the protocol above. Record your findings in a structured table for clear comparison.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | Shake-Flask | Experimental Value | Calculated Value |

| DMSO | 25 | Shake-Flask | Experimental Value | Calculated Value |

Part 4: Protocols for Stock Solution Preparation

Preparing accurate and stable stock solutions is a foundational laboratory practice. The choice of solvent depends on the required concentration and the downstream application.

Protocol A: Preparing an Aqueous Stock Solution

-

Best For: High-concentration stocks, direct use in most biological assays.

-

Procedure:

-

Calculate: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM stock).

-

Weigh: Accurately weigh the calculated mass and transfer it to an appropriate sterile conical tube or vial.

-

Dissolve: Add approximately 80% of the final volume of high-purity water. Vortex vigorously. The compound is expected to dissolve readily.

-

QS (Quantum Satis): Once fully dissolved, add water to reach the final desired volume and mix thoroughly.

-

Store: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Protocol B: Preparing a DMSO Stock Solution

-

Best For: Applications requiring an organic solvent or for solubilizing less-polar co-reagents.

-

Procedure:

-

Calculate: Determine the mass of the compound needed.

-

Weigh: Accurately weigh the compound into a sterile tube or vial suitable for organic solvents.

-

Dissolve: Add the final volume of anhydrous DMSO.[3] It is critical to use anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility and long-term stability.

-

Mix: Vortex until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary.[6]

-

Store: Aliquot and store at -20°C or -80°C in tightly sealed vials.

-

Solvent Selection Guide for Experimental Use

Caption: Decision tree for selecting the appropriate stock solution solvent.

Part 5: Discussion & Field-Proven Insights

Water: The Preferred Solvent For this compound, water is unequivocally the preferred solvent. Its ability to solvate the dual ionic centers will almost certainly result in solubility that is orders of magnitude higher than in DMSO. For most biological applications, including cell culture experiments and enzymatic assays, preparing the stock solution directly in an aqueous buffer (e.g., PBS or Tris) is the most direct and safest approach, avoiding any potential solvent-induced artifacts.

DMSO: A Situational Alternative While water is superior, DMSO remains an essential tool. A situation may arise where a co-reactant or test compound in your experiment is insoluble in water. In such cases, a common and valid strategy is to dissolve all components in DMSO and then introduce the DMSO solution into the final aqueous assay medium via a dilution step.[1]

Critical Consideration for DMSO Use in Assays: When using a DMSO stock for aqueous assays, it is imperative to ensure the final concentration of DMSO is low, typically below 0.5% (v/v) . Higher concentrations of DMSO can have deleterious effects, including:

-

Altering protein conformation and function.[7]

-

Inducing cellular stress or toxicity.

-

Increasing the permeability of cell membranes.

-

Directly interfering with assay readouts.

Always run a "vehicle control" containing the same final concentration of DMSO without the test compound to validate that the solvent itself is not impacting the experimental results.

References

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Cysteic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC. Retrieved from [Link]

-

A Method for the Isolation of Dnp-Cyteic Acid and Its Application to the Determination of N-Terminal Half-Cystine Residues in Wool. (n.d.). Research Solutions Pages. Retrieved from [Link]

-

L-Cysteic acid. (n.d.). PubChem. Retrieved from [Link]

-

How to dissolve L-cysteine in distilled water without denaturing it (L-Cysteine)?. (2014). ResearchGate. Retrieved from [Link]

-

What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?. (2024). ResearchGate. Retrieved from [Link]

-

INFLUENCE OF L-CYSTEINE AND N-ACETYL-L-CYSTEINE ON REDUCING ACTIVITY OF THIOUREA DIOXIDE IN AQUEOUS SOLUTIONS. (2025). ResearchGate. Retrieved from [Link]

-

Interaction of the [PtCl2(DMSO)2] complex with L-cysteine. (2009). PubMed. Retrieved from [Link]

-

Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2023). MDPI. Retrieved from [Link]

-

Selective DMSO-induced conformational changes in proteins from Raman optical activity. (2013). Royal Society of Chemistry. Retrieved from [Link]

-

N-acetyl-L-cysteine and lauric acid; effective antioxidant and antimicrobial feed additives for juvenile Pacific white shrimp (Litopenaeus vannamei) cultured at high stocking density. (2025). PMC. Retrieved from [Link]

-

Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. (2020). PubMed. Retrieved from [Link]

-

Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cysteic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimethyl sulfoxide,67-68-5 - Absin [absin.net]

- 5. asianpubs.org [asianpubs.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of DNP-L-Cysteic Acid in Enzymatic Assays

Introduction: A Novel Chromogenic Substrate for Investigating Cysteic Acid Metabolism

The study of amino acid metabolism is fundamental to understanding a vast array of physiological and pathological processes. L-cysteic acid, an oxidation product of L-cysteine, is a key intermediate in taurine biosynthesis and a substrate for several important enzymes, including cysteine sulfinic acid decarboxylase (CSAD) and L-cysteate sulfo-lyase.[1][2] The development of robust and sensitive assays for these enzymes is crucial for drug discovery and diagnostics.

This application note introduces DNP-L-cysteic acid, a dinitrophenyl-derivatized analog of L-cysteic acid, as a versatile substrate for the continuous spectrophotometric monitoring of enzymes that metabolize cysteic acid, particularly decarboxylases. The dinitrophenyl (DNP) group, while providing a chromogenic handle, allows the core structure of cysteic acid to be recognized by the target enzyme. We present a detailed protocol for a coupled enzymatic assay that provides a continuous and highly sensitive measurement of enzyme activity.

Assay Principle: A Coupled Spectrophotometric Approach for Continuous Monitoring

While the DNP moiety on the substrate could potentially be used for a direct colorimetric assay, a more universal and robust method involves monitoring the production of a common reaction product. For enzymes that decarboxylate DNP-L-cysteic acid, the liberation of carbon dioxide (CO₂) can be quantitatively measured using a well-established coupled enzyme system.[3][4]

This assay employs two coupling enzymes: phosphoenolpyruvate carboxylase (PEPC) and malate dehydrogenase (MDH). The CO₂ produced by the primary enzyme (e.g., CSAD) is utilized by PEPC to carboxylate phosphoenolpyruvate (PEP), yielding oxaloacetate. Subsequently, MDH reduces oxaloacetate to malate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically as a change in absorbance at 340 nm, which is directly proportional to the activity of the primary enzyme.[3][5]

This coupled assay offers several advantages:

-

High Sensitivity: The molar extinction coefficient of NADH is high, allowing for the detection of low levels of enzyme activity.[3]

-

Continuous Monitoring: The reaction can be monitored in real-time, enabling the determination of initial reaction velocities and detailed kinetic analysis.

-

Broad Applicability: This method can be adapted for any CO₂-producing enzyme, provided the assay components do not interfere with the primary enzyme's activity.

Visualizing the Workflow: Coupled Enzymatic Assay

Caption: Workflow of the coupled enzymatic assay for DNP-L-cysteic acid decarboxylation.

Materials and Reagents

| Reagent | Recommended Supplier | Notes |

| DNP-L-Cysteic Acid | Custom Synthesis | Synthesized by reacting L-cysteic acid with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. Purification by chromatography is recommended.[3] |

| Primary Enzyme | User-provided | e.g., purified recombinant Cysteine Sulfinic Acid Decarboxylase (CSAD). |

| Malate Dehydrogenase (MDH) | Sigma-Aldrich | From porcine heart, >1000 units/mg protein. |

| Phosphoenolpyruvate Carboxylase (PEPC) | Sigma-Aldrich | From Escherichia coli, >5 units/mg protein. |

| Phosphoenolpyruvate (PEP) | Sigma-Aldrich | Monopotassium salt. |

| β-Nicotinamide adenine dinucleotide (NADH) | Sigma-Aldrich | Disodium salt. Prepare fresh daily. |

| Tris-HCl Buffer | Fisher Scientific | pH 8.0. |

| Magnesium Chloride (MgCl₂) | Fisher Scientific | |

| 96-well UV-transparent microplates | Corning | |

| Plate-reading spectrophotometer | BMG Labtech | Capable of reading absorbance at 340 nm in kinetic mode. |

Experimental Protocol

This protocol is optimized for a 96-well microplate format with a final reaction volume of 200 µL.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

-

DNP-L-Cysteic Acid Stock Solution (10 mM): Dissolve the appropriate amount of DNP-L-cysteic acid in the Assay Buffer. The exact concentration should be confirmed spectrophotometrically if a molar extinction coefficient is known or by dry weight. Store at -20°C in small aliquots.

-

PEP Stock Solution (20 mM): Dissolve in Assay Buffer. Store at -20°C.

-

NADH Stock Solution (10 mM): Dissolve in Assay Buffer. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light. The concentration should be verified spectrophotometrically using a molar extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

-

Coupling Enzyme Mix: Prepare a mix containing 10 units/mL of MDH and 5 units/mL of PEPC in Assay Buffer. Keep on ice.

-

Primary Enzyme Solution: Dilute the primary enzyme to the desired concentration in Assay Buffer just before use. Keep on ice.

Assay Procedure

-

Set up the reaction mixture: In each well of a 96-well UV-transparent microplate, add the following reagents in the specified order. Prepare a master mix for all common reagents to minimize pipetting errors.

| Component | Volume per well (µL) | Final Concentration |

| Assay Buffer | 120 | - |

| PEP (20 mM) | 20 | 2 mM |

| NADH (10 mM) | 4 | 0.2 mM |

| Coupling Enzyme Mix | 10 | 0.5 U/mL MDH, 0.25 U/mL PEPC |

| DNP-L-Cysteic Acid (10 mM) | 20 | 1 mM |

-

Pre-incubation: Mix the contents of the wells by gentle tapping or orbital shaking. Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating CO₂ or pyruvate.

-

Initiate the reaction: Add 20 µL of the Primary Enzyme Solution to each well to start the reaction. For the blank or negative control wells, add 20 µL of Assay Buffer instead of the enzyme solution.

-

Kinetic measurement: Immediately place the microplate in a pre-warmed plate-reading spectrophotometer. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis

The activity of the primary enzyme is calculated from the linear portion of the reaction progress curve (absorbance vs. time).

-

Determine the rate of reaction (ΔA₃₄₀/min): Plot the absorbance at 340 nm against time (in minutes). Identify the initial linear phase of the reaction and calculate the slope. Subtract the rate of the blank (no primary enzyme) from the rate of the sample.

-

Rate = |(Slope of sample) - (Slope of blank)|

-

-

Calculate enzyme activity: Use the Beer-Lambert law to convert the change in absorbance to the amount of NADH oxidized.

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_enzyme) × 1000

Where:

-

ΔA₃₄₀/min is the rate of absorbance change per minute.

-

ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

-

l is the path length of the light in the well (in cm). This is typically provided by the microplate manufacturer or can be determined empirically. For a 200 µL volume in a standard 96-well plate, it is approximately 0.5-0.6 cm.

-

V_total is the total reaction volume (0.2 mL).

-

V_enzyme is the volume of the enzyme solution added (0.02 mL).

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background rate in blank | 1. Contamination of reagents with CO₂ or pyruvate.2. Instability of NADH. | 1. Use freshly prepared buffers. The pre-incubation step should consume most contaminating substrates.2. Prepare NADH fresh and keep it on ice and protected from light. |

| No or very low activity | 1. Inactive primary enzyme.2. Inhibitory components in the enzyme preparation. | 1. Verify the activity of the primary enzyme using an alternative, established assay if available.2. If using a crude enzyme preparation, consider a buffer exchange step (e.g., dialysis or desalting column) to remove potential inhibitors. Run a control with a known active enzyme. |

| Non-linear reaction progress curve | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower concentration of the primary enzyme or a higher concentration of the substrate.2. Check the stability of the enzyme under assay conditions. Add stabilizing agents like glycerol or BSA if necessary.3. Dilute the enzyme to measure the initial velocity accurately. |

References

-

Modification of a spectrophotometric method for assessment of monoamine oxidase activity with 2,4-dinitrophenylhydrazine as a derivatizing reagent. Analytical Biochemistry, 629, 114294. [Link]

-

Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Analytical Biochemistry, 309(2), 245-251. [Link]

-

L-cysteate sulfo-lyase - Grokipedia. Grokipedia. [Link]

-

A general coupled spectrophotometric assay for decarboxylases. Analytical Biochemistry, 226(1), 181-183. [Link]

-

A continual spectrophotometric assay for amino acid decarboxylases. Analytical Biochemistry, 208(2), 353-358. [Link]

-

A spectrophotometric assay for meso-diaminopimelate decarboxylase and L-alpha-amino-epsilon-caprolactam hydrolase. Analytical Biochemistry, 239(1), 8-13. [Link]

-

Cysteic acid - Wikipedia. Wikipedia. [Link]

-

Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain. Proceedings of the National Academy of Sciences, 78(7), 4270-4274. [Link]

-

A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase. International Journal of Molecular Sciences, 22(10), 5221. [Link]

-

CSAD - Cysteine sulfinic acid decarboxylase - Homo sapiens (Human) | UniProtKB | UniProt. UniProt. [Link]

-

L-Cysteate sulpho-lyase, a widespread pyridoxal 5′-phosphate-coupled desulphonative enzyme purified from Silicibacter pomeroyi DSS-3T. Microbiology, 157(Pt 3), 789-797. [Link]

-

Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase. Journal of Biological Chemistry, 297(5), 101265. [Link]

Sources

- 1. Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteic acid - Wikipedia [en.wikipedia.org]

- 3. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]